Leucinostatin B

Description

Historical Context of Leucinostatin (B1674795) Discovery

The leucinostatins are a group of lipopeptide antibiotics first isolated from fungi. Leucinostatin A and B were initially identified from Paecilomyces lilacinus strain A-267. medchemexpress.commedkoo.comembrapa.br Early research focused on their antimicrobial properties against bacteria and fungi. mdpi.com Over time, further members of the leucinostatin series were discovered, with at least twenty-four different structures described. nih.gov

Taxonomic Origins of Leucinostatin-Producing Organisms

Leucinostatins, including Leucinostatin B, are produced by filamentous fungi, predominantly within certain genera known for producing peptaibiotics and other secondary metabolites. researchgate.net

Fungal Genera and Species Implicated in Leucinostatin Biosynthesis

Several fungal genera and species have been identified as producers of leucinostatins. These include species historically classified under Paecilomyces and more recently reclassified genera. nih.govresearchgate.netmdpi.com

Paecilomyces lilacinus, now reclassified as Purpureocillium lilacinum, is a well-established producer of leucinostatins A and B, among other related compounds. nih.govmedchemexpress.commedkoo.commdpi.comcymitquimica.comsigmaaldrich.com This fungus is recognized as a biocontrol agent against plant parasitic nematodes and is commonly isolated from soil, plant roots, nematodes, and insects. nih.govplos.orgresearchgate.net The biosynthesis of leucinostatins in P. lilacinum involves a gene cluster containing enzymes such as non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), acyl-CoA ligases, and thioesterases. nih.govplos.orgmdpi.comnih.gov Specifically, the NRPS LcsA has been identified as a core biosynthetic gene for leucinostatins. nih.govplos.orgnih.gov Studies involving gene deletion and overexpression of transcription factors have provided insights into the biosynthetic pathway and strategies for potentially increasing leucinostatin production. nih.govplos.orgnih.gov

Paecilomyces marquandii, now often referred to as Metarhizium marquandii, is another fungal species known to produce leucinostatins. nih.govresearchgate.netmdpi.com Various leucinostatins, including leucinostatins D, H, and K, have been identified from P. marquandii. mdpi.com This highlights the production of different leucinostatin analogs across closely related fungal species.

Recent research has identified leucinostatins, including this compound, from Ophiocordyceps species. researchgate.netbiorxiv.orgbiorxiv.orgacs.orgbiorxiv.org These fungi, known for their entomopathogenic properties, have been shown to produce leucinostatins such as A, B, F, NPDG C, and NPDG D. researchgate.netbiorxiv.orgbiorxiv.orgacs.org The identification of leucinostatins in Ophiocordyceps expands the known taxonomic range of leucinostatin producers within the Hypocreales order. mdpi.com

Species belonging to the genus Acremonium have also been reported to produce leucinostatins. nih.govresearchgate.netmdpi.commedkoo.comresearchgate.net For instance, an Acremonium sp. isolated as an endophytic fungus from the European yew (Taxus baccata) was found to produce leucinostatin A. medkoo.comresearchgate.netnih.govbiotech-asia.org This indicates that leucinostatin production is not limited to soil or insect-associated fungi but can also occur in endophytic relationships.

Specific Isolates and Strains of Purpureocillium lilacinum (e.g., PLBJ-1, PLFJ-1)

This compound is notably produced by the fungus Purpureocillium lilacinum, which was previously classified under the genus Paecilomyces encyclopedia.pub. Specific isolates of P. lilacinum have been studied for their ability to produce leucinostatins, including strains PLBJ-1 and PLFJ-1. These two isolates, obtained from different geographical locations (Beijing and Fujian, respectively), have had their genomes sequenced to understand the biosynthesis of leucinostatins plos.orgnih.govresearchgate.net. Genomic analysis of PLBJ-1 and PLFJ-1 has revealed high synteny and a repertoire of secondary metabolite-encoding genes plos.orgnih.govresearchgate.net. A gene cluster containing 20 genes involved in the biosynthesis of leucinostatins A and B has been identified in these strains plos.orgnih.gov. Overexpression of the transcription factor lcsF in strain PLBJ-1 has been shown to increase the production of both leucinostatin A and B by 1.5-fold compared to the wild type plos.orgnih.gov.

Classification and Structural Uniqueness of Leucinostatins

Leucinostatins belong to a class of natural products characterized by their peptide nature and unique structural elements.

Peptaibiotic Nature and Nonapeptide Designation

Leucinostatins are classified as peptaibiotics, which are linear peptides typically containing 5 to 20 amino acid residues. A defining characteristic of peptaibiotics is the presence of a high proportion of the nonproteinogenic α,α-dialkylated amino acid α-aminoisobutyric acid (Aib), an N-terminal acylation, and a C-terminal amino acid reduced to an amino alcohol nih.govresearchgate.net. This compound fits this classification, being described as a peptide antibiotic medkoo.commedchemexpress.com. Specifically, this compound is often referred to as a nonapeptide, indicating it is composed of nine amino acid residues d-nb.info. It contains unusual amino acids such as 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), hydroxyleucine (HyLeu), α-aminoisobutyric acid (AIB), and β-Ala, along with a 4-methylhex-2-enoic acid at the N-terminus and an N1-methylpropane-1,2-diamine (DPD) at the C-terminus d-nb.info.

Distinction and Relationship between Leucinostatin A and B

Leucinostatin A and B are closely related compounds within the leucinostatin family, sharing significant structural similarities but differing at a specific point in their structure. The essential difference between leucinostatin A and this compound lies in the replacement of (2S)-N1,N1-dimethylpropane-1,2-diamine in leucinostatin A by (2S)-N1-methylpropane-1,2-diamine in this compound nih.gov. This difference occurs at the C-terminus of the molecules d-nb.info. Methylation studies have further confirmed this distinction, showing that methylation with methyl iodide leads to the identical compound, named leucinostatin A-M, from both leucinostatin A and B nih.gov. This compound contains a –CH3 substituent in position R1, while leucinostatin A has a different substituent at position R3 researchgate.net.

Here is a table summarizing the key characteristics of this compound:

| Feature | Description |

| Source Organism | Purpureocillium lilacinum (e.g., strains PLBJ-1, PLFJ-1) |

| Classification | Peptaibiotic, Peptide antibiotic |

| Peptide Length | Nonapeptide (typically 9 amino acid residues) |

| Key Structural Feature | Contains nonproteinogenic amino acids, N-terminal acylation, C-terminal amine |

| Distinction from Leu A | Replacement of (2S)-N1,N1-dimethylpropane-1,2-diamine by (2S)-N1-methylpropane-1,2-diamine at the C-terminus nih.gov |

| Molecular Formula | C61H109N11O13 cymitquimica.comnih.gov |

| Molecular Weight | Approximately 1204.6 g/mol cymitquimica.comnih.gov |

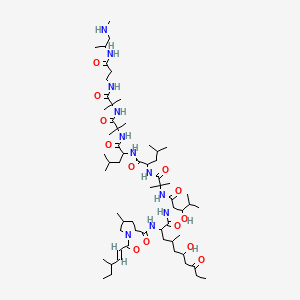

Structure

2D Structure

Properties

CAS No. |

76663-52-0 |

|---|---|

Molecular Formula |

C61H109N11O13 |

Molecular Weight |

1204.6 g/mol |

IUPAC Name |

N-[6-hydroxy-1-[[3-hydroxy-4-methyl-1-[[2-methyl-1-[[4-methyl-1-[[4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[1-(methylamino)propan-2-ylamino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H109N11O13/c1-20-37(9)22-23-48(76)72-33-39(11)30-46(72)54(81)66-45(29-38(10)28-42(74)31-41(73)21-2)52(79)68-49(50(77)36(7)8)55(82)70-60(15,16)57(84)67-43(26-34(3)4)51(78)65-44(27-35(5)6)53(80)69-61(17,18)58(85)71-59(13,14)56(83)63-25-24-47(75)64-40(12)32-62-19/h22-23,34-40,42-46,49-50,62,74,77H,20-21,24-33H2,1-19H3,(H,63,83)(H,64,75)(H,65,78)(H,66,81)(H,67,84)(H,68,79)(H,69,80)(H,70,82)(H,71,85)/b23-22+ |

InChI Key |

JLDCSWRYRVBFRU-YHHRVAAASA-N |

SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |

Isomeric SMILES |

CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |

Canonical SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leucinostatin B; Paecilotoxin B; |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Leucinostatin B

Comprehensive Methodologies for Structure Determination

The definitive structure of Leucinostatin (B1674795) B was established by integrating data from high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chiral chromatography. ubc.ca

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Techniques

High-resolution mass spectrometry has been a cornerstone in the analysis of Leucinostatin B, providing precise mass measurements that facilitate the determination of its elemental composition. Tandem mass spectrometry (MS/MS) has been particularly crucial for sequencing the peptide backbone and identifying its constituent residues. nih.gov

Tandem mass spectrometry of this compound and its analogs predominantly yields B-type fragment ions from the N-terminus. nih.gov These ions are generated by the cleavage of the amide bonds along the peptide backbone, allowing for the sequential determination of the amino acid sequence from the N-terminal end. In addition to the primary B-type ions, dehydrated versions, such as B4' and B5' ions, have also been observed. nih.gov

Conversely, the C-terminal fragmentation is more complex, with V-type cleavages being notably predominant, especially at the amino terminals of leucine (B10760876) and hydroxyleucyl residues. nih.gov V-type ions result from the elimination of side chains from Y-type ions. Other C-terminal ions, including X, Y, and Z types, are also observed, though often with lower intensity. nih.gov The comprehensive analysis of these fragmentation patterns provides a detailed map of the peptide's structure.

Table 1: Dominant Fragmentation Types Observed in Tandem Mass Spectra of Leucinostatins

| Ion Type | Terminus | Predominant Cleavage Sites |

| B-type | N-terminal | Sequential cleavage of amide bonds from the N-terminus. |

| V-type | C-terminal | Predominantly at the amino terminals of Leucyl and Hydroxyleucyl residues. |

| X, Y, Z-types | C-terminal | Also observed, but generally less predominant than V-type ions. |

Both Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD) have been employed to fragment this compound for MS/MS analysis. nih.gov CID, a more common fragmentation method, induces cleavage of the peptide backbone through energetic collisions with an inert gas. ECD, a non-ergodic fragmentation technique, involves the capture of low-energy electrons, which leads to the cleavage of the N-Cα bond of the peptide backbone, often preserving post-translational modifications and side chains that might be labile under CID conditions. The use of both techniques provides complementary fragmentation data, enhancing the confidence in the structural assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in elucidating the detailed three-dimensional structure of this compound in solution. ubc.canih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all the proton and carbon signals and to determine the connectivity and spatial relationships of the atoms within the molecule.

While a complete, publicly available dataset of the specific 1D and 2D NMR spectral data for this compound is not readily found in the searched literature, the use of NMR studies for its structural determination is well-documented. ubc.canih.gov Such studies would typically involve experiments like ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to piece together the molecular structure.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereochemical Assignment

The determination of the stereochemistry of the amino acid residues in this compound is achieved through chiral High-Performance Liquid Chromatography (HPLC) analysis of its acid hydrolysate. This technique separates the enantiomers of the constituent amino acids, allowing for their identification as either D or L isomers.

The general procedure involves the complete hydrolysis of the peptide into its individual amino acids. The resulting mixture is then analyzed on a chiral HPLC column, which is designed to have different affinities for the D and L enantiomers of each amino acid. By comparing the retention times of the amino acids from the hydrolysate with those of standard D and L-amino acid samples, the absolute configuration of each residue in this compound can be determined. Various types of chiral stationary phases (CSPs) can be employed, including teicoplanin-based and crown ether-based columns, often used with a mobile phase containing a mixture of organic solvents and water with additives like formic acid to achieve optimal separation. ankara.edu.trnih.govnih.gov

Advanced Marfey's Analysis for Amino Acid Stereochemistry

Advanced Marfey's analysis is another powerful technique used to determine the absolute configuration of the amino acid components of this compound. This method involves the derivatization of the amino acid hydrolysate with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. mdpi.comgoogle.com

The derivatization creates diastereomers that can be separated using standard reversed-phase HPLC. nih.gov The L-amino acids from the hydrolysate will form L-L diastereomers with the L-FDAA, while any D-amino acids will form D-L diastereomers. These diastereomers have different physical properties and, therefore, different retention times on a non-chiral HPLC column. By comparing the retention times of the derivatized amino acids from the this compound hydrolysate with those of derivatized standard D- and L-amino acids, the stereochemistry of each residue can be unambiguously assigned. sci-hub.box The "advanced" version of this method often involves the use of LC-MS to identify the derivatized amino acids, which is particularly useful for complex mixtures or for identifying unusual amino acids. mdpi.com

Integration of Empirical and Chemical Methods

The definitive structure of this compound was established through a synergistic application of advanced spectroscopic techniques and classical chemical degradation methods. Initial studies on the leucinostatins, first isolated in 1973, revealed a complex mixture of related peptaibiotics. It was not until 1982 that the main component, Leucinostatin A, was structurally characterized, with the structure of this compound following a year later. nih.govnih.gov

The elucidation process relied heavily on a combination of mass spectrometry (MS) techniques, including Fast Atom Bombardment (FAB-MS), secondary ion mass spectrometry (SIMS), field desorption (FD-MS), and chemical ionization (CI-MS). nih.gov These methods were instrumental in determining the molecular weight and the sequence of amino acid residues. Tandem mass spectrometry (MS/MS) proved particularly powerful for sequencing the peptide backbone and identifying post-translational modifications, clearly differentiating the fragment ions derived from the N-terminus and C-terminus. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy provided crucial information regarding the connectivity of atoms and the stereochemistry of the constituent amino acids. nih.gov Concurrently, chemical degradation methods were employed to break down the molecule into its constituent parts. Acid hydrolysis of this compound yielded a mixture of amino acids, which were then identified and quantified. nih.gov This empirical approach corroborated the data obtained from spectroscopic analysis. The primary structural difference between Leucinostatin A and B was identified through this integrated approach: this compound contains (2S)-N1-methylpropane-1,2-diamine at its C-terminus, whereas Leucinostatin A possesses a (2S)-N1,N1-dimethylpropane-1,2-diamine moiety. nih.gov This subtle difference was confirmed by methylation of this compound, which converted it into a compound identical to Leucinostatin A. nih.gov

Analysis of Unique Amino Acid Constituents

This compound is a non-ribosomally synthesized peptide that is characterized by a high proportion of unusual and non-proteinogenic amino acids. These unique residues are critical to its conformation and biological properties. The peptide contains several such constituents, including (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD), threo-β-hydroxy-L-leucine, α-Aminoisobutyric Acid (Aib), and cis-4-methyl-L-proline (MePro). nih.gov

AHMOD is a distinctive, long-chain β-hydroxy amino acid that is a key component of the leucinostatin family. nih.gov Its structure, featuring a keto group and multiple chiral centers, contributes significantly to the lipophilic character of the peptide. The presence of this fatty acid-like residue is a hallmark of this particular subclass of lipopeptide antibiotics. nih.gov

Table 1: Properties of (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic Acid (AHMOD)

| Property | Value |

| Abbreviation | AHMOD |

| Systematic Name | (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid |

| Molecular Formula | C11H21NO4 |

| Key Functional Groups | Carboxylic acid, Amine, Hydroxyl, Ketone, Methyl |

| Significance in this compound | Contributes to the lipophilic nature and overall structure of the peptide. nih.govnih.gov |

The stereochemistry of AHMOD has been a subject of detailed investigation. While early reports on the structure of leucinostatins identified the AHMOD component as having (2S, 4S, 6R) stereochemistry, subsequent synthetic studies have explored different stereoisomers. nih.gov For instance, a stereocontrolled synthesis of a fully protected AHMOD derivative was accomplished, yielding the (2S,4S,6S) stereoisomer. nih.gov This synthesis utilized a glutamate (B1630785) derivative as the starting material and involved key steps such as Evans asymmetric alkylation and Sharpless asymmetric epoxidation to control the stereochemical outcomes. nih.gov Such synthetic achievements are crucial for confirming the absolute configuration of natural products and for producing stereochemically pure standards for comparative analysis. The precise stereochemistry of the AHMOD residue is critical as it influences the peptide's three-dimensional conformation and its interactions with biological targets.

Threo-β-hydroxy-L-leucine is another non-standard amino acid present in the this compound sequence. nih.gov As a β-hydroxylated amino acid, it has an additional stereocenter and functional group compared to its proteinogenic counterpart, leucine. The "threo" designation refers to the relative stereochemistry of the substituents on the α- and β-carbons. The specific isomer found in leucinostatins is (2S,3R)-β-Hydroxyleucine. scbt.com This residue can participate in hydrogen bonding via its hydroxyl group, influencing the peptide's secondary structure.

Table 2: Properties of Threo-β-hydroxy-L-leucine

| Property | Value |

| Abbreviation | HyLeu |

| Systematic Name | (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid |

| Alternate Name | (2S,3R)-β-Hydroxyleucine scbt.com |

| Molecular Formula | C6H13NO3 scbt.com |

| Molecular Weight | 147.17 g/mol scbt.com |

| Significance in this compound | Introduces a hydroxyl group for potential hydrogen bonding, affecting peptide conformation. |

α-Aminoisobutyric acid (Aib) is a non-proteinogenic α,α-disubstituted amino acid that is frequently found in fungal peptides known as peptaibols. wikipedia.orgresearchgate.net Its structure is unique because the α-carbon is bonded to two methyl groups, making it achiral. The presence of the gem-dimethyl group imposes significant conformational constraints on the peptide backbone. wikipedia.org Aib strongly promotes the formation of helical structures, particularly the 3₁₀-helix, which is a common structural motif in peptaibols. wikipedia.org this compound contains multiple Aib residues, which are crucial for establishing and maintaining its helical conformation. nih.gov

Table 3: Properties of α-Aminoisobutyric Acid (Aib)

| Property | Value |

| Abbreviation | Aib |

| Systematic Name | 2-aminoisobutyric acid |

| Alternate Name | 2-methylalanine wikipedia.org |

| Molecular Formula | C4H9NO2 |

| Key Feature | Achiral α-carbon with two methyl groups. |

| Significance in this compound | Acts as a strong helix inducer, constraining the peptide's conformation. nih.govwikipedia.org |

Cis-4-methyl-L-proline is a substituted derivative of the amino acid proline. The proline ring itself introduces a kink or turn in the peptide chain, and the addition of a methyl group at the 4-position further influences the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the peptide bond preceding it. nih.gov The specific "cis" configuration refers to the relative orientation of the methyl group and the carboxyl group on the ring. This modified proline residue contributes to the unique three-dimensional structure of this compound. nih.gov

Table 4: Properties of Cis-4-methyl-L-proline

| Property | Value |

| Abbreviation | MePro |

| Systematic Name | (2S,4S)-4-methylpyrrolidine-2-carboxylic acid |

| Molecular Formula | C6H11NO2 |

| Key Feature | Methyl-substituted pyrrolidine ring. |

| Significance in this compound | Influences the peptide backbone's turns and local conformation. nih.govnih.gov |

β-Alanine (βAla)

A notable feature of the this compound peptide backbone is the incorporation of a β-alanine (βAla) residue. Unlike the common α-amino acids, in β-alanine the amino group is attached to the β-carbon, providing greater conformational flexibility to the peptide chain. The presence of this residue has been confirmed through comprehensive NMR studies and mass spectrometric analysis. researchgate.net While specific spectral data for the β-alanine within the intact this compound molecule is embedded within the complexity of the entire structure's spectral readouts, its identity is unequivocally established through the analysis of hydrolysis products and comparison with synthetic standards.

Terminal Modifications and Their Structural Implications

This compound is characterized by distinctive chemical modifications at both its N- and C-termini, which are crucial for its structural integrity and biological function. These terminal moieties play a significant role in the molecule's amphipathic nature, facilitating its interaction with biological membranes.

The N-terminus of this compound is acylated with the fatty acid (4S,2E)-4-methylhex-2-enoic acid. nih.gov This lipophilic tail is a critical structural feature, contributing significantly to the hydrophobic character of the molecule. The precise structure of this moiety has been determined through detailed analysis of spectroscopic data, including mass spectrometry and NMR. The (E)-configuration of the double bond and the stereochemistry of the methyl group have been established through these analytical methods and confirmed by chemical synthesis.

The presence of this fatty acyl group is essential for the biological activity of leucinostatins, as it is believed to anchor the peptide to the lipid bilayers of cell membranes, a prerequisite for its ionophoric and other membrane-disrupting activities.

At its C-terminus, this compound is modified with a diamine residue, specifically (2S)-N1-methylpropane-1,2-diamine. nih.gov This feature is a key point of distinction from its close analogue, Leucinostatin A, which possesses a (2S)-N1,N1-dimethylpropane-1,2-diamine at the same position. nih.gov The level of methylation at this C-terminal diamine is a significant source of structural diversity within the leucinostatin family.

The identification of this C-terminal diamine and its methylation state has been accomplished through meticulous analysis of mass spectrometry fragmentation patterns. Tandem MS/MS experiments have allowed for the precise characterization of this terminal residue, revealing the structural differences between the various leucinostatin congeners. nih.gov

| Terminal Modification | Chemical Moiety | Significance |

| N-terminus | (4S,2E)-4-methylhex-2-enoic acid | Confers hydrophobicity, essential for membrane interaction. |

| C-terminus | (2S)-N1-methylpropane-1,2-diamine | Contributes to the cationic character and is a key site of structural variation among congeners. |

Structural Variability Among Leucinostatin Congeners

The term "leucinostatin" initially referred to what was later discovered to be a complex mixture of closely related peptide analogues. nih.gov Subsequent research has led to the isolation and characterization of a multitude of these congeners, revealing a fascinating array of structural micro-heterogeneity.

Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been pivotal in the identification of over 20 minor components and analogues within the leucinostatin series. nih.gov These studies have unveiled a family of related structures, with variations often occurring at specific, predictable sites within the molecule.

The structural elucidation of these minor congeners relies heavily on the detailed analysis of their mass spectral fragmentation patterns. By comparing the fragmentation of these analogues to that of the major components like Leucinostatin A and B, researchers can pinpoint the exact location and nature of the structural modifications.

The primary sources of structural diversity among the leucinostatin congeners are demethylation and oxidation reactions. These modifications can occur at several positions within the molecule, giving rise to a suite of closely related structures.

Demethylation: A prominent pattern of demethylation is observed at the C-terminal diamine residue. As noted earlier, the difference between Leucinostatin A and B lies in the presence of a dimethylated versus a monomethylated propane-1,2-diamine. nih.gov Further demethylation to a primary amine at this position has also been observed in other minor congeners. Demethylation can also occur at the 4-methyl-L-proline residue.

Oxidation: Oxidation represents another common modification within the leucinostatin series. The N-terminal dimethylamine (B145610) group (in Leucinostatin A and its analogues) and the side chain of the (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) residue are susceptible to oxidation. These oxidative modifications contribute further to the structural diversity of this peptide family.

Biosynthetic Pathways and Genetic Regulation of Leucinostatin B Production

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis

The core peptide structure of Leucinostatin (B1674795) B is assembled through a mechanism independent of ribosomal machinery. This process is catalyzed by a large, modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). nih.gov This enzymatic assembly line allows for the incorporation of non-proteinogenic amino acids, a characteristic feature of leucinostatins. The synthesis follows a defined sequence, with each module of the NRPS responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.govresearchgate.net

The genetic blueprint for Leucinostatin B biosynthesis is located in a specific biosynthetic gene cluster (BGC), designated as the lcs cluster, within the genome of Purpureocillium lilacinum. nih.govresearchgate.net Through genomic analysis and gene deletion studies, this cluster has been identified as containing 20 genes essential for the synthesis, modification, regulation, and transport of leucinostatins. nih.govnih.gov

Gene expression analyses have shown that the genes within this cluster are significantly upregulated under leucinostatin-inducing culture conditions. nih.gov Key genes identified in the cluster include those for the core NRPS and PKS enzymes, as well as genes encoding transporters, transcription factors, and tailoring enzymes that modify the core structure. For instance, the gene lcsL has been identified as a putative transcription factor that is crucial for regulating the synthesis of leucinostatins; its disruption leads to a halt in production, while its overexpression increases the yield. nih.gov

| Gene | Putative Function | Role in Biosynthesis |

|---|---|---|

| lcsA | Non-Ribosomal Peptide Synthetase (NRPS) | Core enzyme for peptide backbone assembly |

| lcsB | Polyketide Synthase (PKS) | Involved in the synthesis of the acyl side chain |

| lcsC | Polyketide Synthase (PKS) | Essential for the synthesis of the acyl side chain |

| lcsD | Acyl-CoA Ligase | Activates the polyketide intermediate for transfer to LcsA |

| lcsE | Thioesterase | Hydrolyzes and shuttles the polyketide intermediate to LcsA |

| lcsL | bZIP Transcription Factor | Regulates the expression of other genes in the cluster |

| lcsG | N-methyltransferase (NMT) | Catalyzes iterative N-methylation at the C-terminus |

The central enzyme in the assembly of the leucinostatin peptide chain is LcsA, a massive NRPS enzyme consisting of 11,872 amino acids. nih.gov Deletion of the lcsA gene completely abolishes the production of both Leucinostatin A and B, confirming its indispensable role as the core biosynthetic enzyme. nih.gov LcsA functions as a protein template that dictates the sequence of amino acids in the final product. nih.govresearchgate.net

LcsA exhibits a modular architecture, a hallmark of NRPS enzymes. It is composed of ten distinct modules, each responsible for adding one specific amino acid to the growing peptide chain. nih.gov Each module is further subdivided into a series of functional domains that perform specific catalytic tasks in a coordinated fashion. The minimal and essential domains within each module are:

C (Condensation) Domain: Catalyzes the formation of the peptide bond between the amino acid of the current module and the growing peptide chain tethered to the previous module.

A (Adenylation) Domain: Responsible for recognizing and selecting a specific amino acid substrate and activating it by converting it into an aminoacyl adenylate, using ATP. duke.edu

PCP (Peptidyl Carrier Protein) Domain: Covalently binds the activated amino acid via a phosphopantetheine arm and presents it to the other catalytic domains.

This C-A-PCP domain arrangement is repeated across the ten modules of LcsA, creating an enzymatic assembly line that constructs the nonapeptide core of leucinostatin. nih.gov

The specificity of the final peptide product is determined by the A-domains within each of the ten LcsA modules. duke.edu Each A-domain possesses a specific binding pocket that selectively recognizes the cognate amino acid for its module. Bioinformatic predictions and phylogenetic analyses have provided a plausible model for the amino acids activated by several of the A-domains. nih.govresearchgate.net For instance, the A1 domain is predicted to activate 4-methyl-proline (MePro), while the A3 domain activates 3-hydroxyl-leucine. nih.govresearchgate.net Phylogenetic clustering suggests that the A-domains for A2, A5, and A6 are evolutionarily related and activate leucine (B10760876) or structurally similar amino acids. nih.govresearchgate.net Specifically, it is proposed that the A5 and A6 domains incorporate leucine, while the A2 domain incorporates 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA). researchgate.net This high degree of specificity at each module ensures the correct sequence of both standard and unusual amino acids in the final this compound molecule.

This compound is a lipopeptide, characterized by a peptide core attached to an N-terminal acyl (fatty acid) chain. nih.gov This lipid component is not synthesized by the NRPS machinery but by a separate set of enzymes known as Polyketide Synthases (PKSs). nih.gov The biosynthesis of leucinostatins is therefore a hybrid PKS-NRPS process, where the PKS system first assembles the fatty acid moiety, which then serves as the starting block for the NRPS assembly line. nih.gov

Located upstream of the core lcsA gene in the biosynthetic cluster are two genes, lcsB and lcsC, which encode PKS enzymes. nih.gov These enzymes are responsible for synthesizing the 4-methylhex-2-enoic acid side chain that is characteristic of leucinostatins. nih.gov Genetic disruption studies have confirmed the essential role of these PKS enzymes. The deletion of the lcsC gene was shown to completely halt leucinostatin production, demonstrating its critical function in the pathway. nih.gov It is proposed that LcsB and LcsC work in concert to assemble the polyketide chain from smaller acyl-CoA precursors. nih.govresearchgate.net Once synthesized, this fatty acid is activated and transferred to the first module of the LcsA enzyme, where it is condensed with the first amino acid, initiating the formation of the full lipopeptide. researchgate.net

Acyl-CoA Ligase (LcsD) and Thioesterase (LcsE) Functions

The initiation of this compound biosynthesis involves the activation of a fatty acid precursor, a critical step catalyzed by the Acyl-CoA ligase, LcsD. nih.gov This enzyme is encoded by the gene lcsD (VFPBJ_02533), located within the leucinostatin biosynthetic gene cluster between the core non-ribosomal peptide synthetase (NRPS) gene, lcsA, and two polyketide synthase (PKS) genes, lcsB and lcsC. nih.gov The function of LcsD is to activate the fatty acid moiety, likely 4-methylhex-2-enoic acid synthesized by the PKSs, by converting it into its corresponding acyl-CoA thioester. nih.govnih.gov This activation prepares the fatty acid for its subsequent attachment to the N-terminus of the peptide chain, providing a feasible route for connecting the lipid and peptide components of the final lipopeptide. nih.gov

The role of the thioesterase LcsE in the pathway is less defined but is generally understood to be involved in the cleavage of thioester bonds. nih.gov Thioesterases in secondary metabolite biosynthesis can have several functions, including the final release of the synthesized molecule from the enzyme complex, proofreading by removing incorrectly loaded substrates, or regenerating the phosphopantetheine arm of the synthetase. mdpi.com In the context of leucinostatin production, LcsE may be responsible for hydrolyzing the final lipopeptide from the NRPS assembly line, a crucial step for product release and turnover of the enzyme complex.

Post-Translational Modifications and Maturation Enzymes

Following the assembly of the lipopeptide backbone, the leucinostatin molecule undergoes several post-translational modifications, which are essential for its maturation and biological activity. These modifications are carried out by dedicated tailoring enzymes encoded within the biosynthetic gene cluster.

N-Methyltransferase LcsG and Terminal N-methylation

A key modification in leucinostatin biosynthesis is the iterative N-methylation at the C-terminal amine, a process catalyzed by the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMT) LcsG. uliege.beresearchgate.net This enzyme is a discrete NMT, meaning it is not integrated into the core NRPS enzyme. researchgate.netnih.gov Gene deletion studies have confirmed that LcsG is essential for the methylation of leucinostatins. researchgate.netnih.gov

In vitro assays and high-resolution mass spectrometry analyses have revealed that LcsG iteratively catalyzes the transfer of methyl groups to the terminal amine, resulting in the formation of primary amines (NH2), secondary amines (NHCH3), and tertiary amines (N(CH3)2) on various leucinostatin precursors. uliege.benih.gov This catalytic activity is not only crucial for the maturation of known leucinostatins but also contributes to the chemical diversity of this peptide family. LcsG catalysis has led to the identification of new leucinostatin analogs, some of which exhibit significant antibiotic activity against pathogens like Cryptococcus neoformans and Phytophthora infestans. uliege.beresearchgate.netnih.gov

| Precursor Substrate | Enzymatic Product | Modification | Reference |

|---|---|---|---|

| LeuK0 | LeuK2 | Dimethylation | uliege.be |

| LeuK0 | LeuK3 | Trimethylation | uliege.be |

| LeuA | - | Methylation | researchgate.net |

Cytochrome P450 Monooxygenases in Leucinostatin Biosynthesis (e.g., LcsN)

The leucinostatin biosynthetic gene cluster also encodes cytochrome P450 monooxygenases, such as LcsN, which perform essential oxidative modifications on the leucinostatin scaffold. uniprot.org Cytochrome P450s are versatile biocatalysts that introduce oxygen atoms into a wide array of molecules, often with high regio- and stereoselectivity. nih.govresearchgate.net In natural product biosynthesis, these enzymes are frequently responsible for hydroxylations, epoxidations, or other oxidative cross-linking reactions that enhance the structural complexity and biological activity of the final compound. nih.govrsc.org

LcsN is specifically identified as a cytochrome P450 monooxygenase and is an integral part of the gene cluster responsible for producing the lipopeptide antibiotics. uniprot.org While its precise catalytic function in modifying the leucinostatin structure has not been fully elucidated, its role is presumed to involve the hydroxylation of specific amino acid residues or the fatty acid side chain, contributing to the final structure of this compound and other related compounds. uniprot.org

Genetic Engineering and Pathway Manipulation for Enhanced Production

The production of this compound can be enhanced through targeted genetic manipulation of the biosynthetic pathway in the producing organism, Purpureocillium lilacinum. nih.govnih.gov Strategies include the deletion of competing pathways or the overexpression of key biosynthetic or regulatory genes. pbslearningmedia.orgmdpi.com

Gene Deletion and Overexpression Studies

Gene deletion and overexpression studies have been instrumental in elucidating the functions of individual genes within the leucinostatin cluster and in boosting production. For instance, the deletion of the core NRPS gene, lcsA, completely abolishes leucinostatin production, confirming its central role in the assembly of the peptide backbone. nih.gov

Conversely, overexpression of specific genes has proven effective for increasing yields. Overexpression of the N-methyltransferase gene, lcsG, has been performed to study its function. researchgate.net More significantly, the manipulation of regulatory genes has yielded substantial increases in leucinostatin output. The overexpression of the transcription factor lcsF resulted in a 1.5-fold increase in the production of leucinostatins A and B. nih.govnih.gov Similarly, in an lcsL overexpression strain, the yield of leucinostatins was markedly increased. nih.gov

| Gene Manipulated | Type of Manipulation | Effect on Production | Reference |

|---|---|---|---|

| lcsA (NRPS) | Deletion | Production abolished | nih.gov |

| lcsL (Transcription Factor) | Deletion | Production decreased to undetectable levels | nih.gov |

| lcsF (Transcription Factor) | Overexpression | 1.5-fold increase in Leucinostatins A and B | nih.govnih.govresearchgate.net |

| lcsL (Transcription Factor) | Overexpression | Increased yield of leucinostatins | nih.gov |

Role of Regulatory Transcription Factors (e.g., LcsF) in Production Enhancement

LcsF has been shown to be a positive regulator. When the gene lcsF was overexpressed in P. lilacinum, the transcription levels of other genes in the cluster were upregulated, leading to a 1.5-fold increase in the production of both Leucinostatin A and B compared to the wild-type strain. nih.govnih.govresearchgate.net

LcsL, a putative bZIP transcription factor, also plays a crucial regulatory role. nih.gov Disruption of the lcsL gene resulted in a significant reduction in the expression of other cluster genes, with leucinostatin production falling to undetectable levels. nih.gov Conversely, overexpression of lcsL enhanced both gene expression and the final yield of leucinostatins. nih.gov These findings highlight that LcsF and LcsL are critical regulatory elements and prime targets for genetic engineering strategies aimed at enhancing the production of these valuable lipopeptides. nih.govnih.gov

Comparative Genomics of Leucinostatin Biosynthetic Gene Clusters

Comparative genomic analyses have been instrumental in elucidating the evolutionary relationships and functional conservation of the leucinostatin biosynthetic gene cluster (lcs) across different fungal species. The primary producing organism, Purpureocillium lilacinum, has been the focus of much of this research, with its genome revealing a rich collection of secondary metabolite-encoding genes. nih.gov

Genome sequencing of two different P. lilacinum isolates, PLBJ-1 and PLFJ-1, has shown a high degree of synteny between them. nih.govplos.org More significantly, comparative analysis with other fungi has identified a homologous lcs gene cluster in Tolypocladium ophioglossoides. nih.govplos.org This finding suggests a shared evolutionary origin for leucinostatin production between these species.

The lcs cluster in P. lilacinum spans approximately 20 genes, including the core non-ribosomal peptide synthetase (NRPS) gene, lcsA, which is responsible for assembling the peptide backbone of leucinostatin. nih.govresearchgate.net Phylogenetic analysis has confirmed that lcsA is specific to P. lilacinum and T. ophioglossoides, reinforcing their close relationship in the context of this secondary metabolite. nih.govnih.gov

Detailed comparison between the lcs cluster of P. lilacinum and the homologous region in T. ophioglossoides reveals significant conservation in gene content and organization. plos.org Many of the genes within the cluster have identifiable orthologs in T. ophioglossoides, with varying degrees of sequence identity. plos.org This synteny underscores the functional importance of the entire cluster in the biosynthesis of leucinostatins.

The table below details the genes identified within the leucinostatin biosynthetic cluster in P. lilacinum isolate PLBJ-1 and their deduced functions based on conserved domains. researchgate.net

| Gene ID | Gene Name | Length (amino acids) | Conserved Domain | Deduced Function |

| VFPBJ_02519 | 270 | PhyH | Epoxidase subunit | |

| VFPBJ_02520 | 214 | HD | Phosphohydrolase | |

| VFPBJ_02521 | lcsG | 468 | Methyltransf_2 | O-methyltransferase |

| VFPBJ_02522 | lcsH | 1552 | ABC_tran | ABC transporter |

| VFPBJ_02523 | lcsI | 516 | p450 | Cytochrome P450 |

| VFPBJ_02524 | lcsJ | 436 | FAD_binding_4 | FAD-binding domain protein |

| VFPBJ_02525 | lcsK | 1686 | ANL | Acyl-CoA synthetase |

| VFPBJ_02526 | lcsL | 446 | bZIP_1 | Transcription factor |

| VFPBJ_02527 | lcsM | 453 | p450 | Cytochrome P450 |

| VFPBJ_02528 | lcsA | 24783 | C, A, PCP, E, TE | Non-ribosomal peptide synthetase |

| VFPBJ_02529 | lcsB | 2582 | ACP, AT, DH, ER, KR, KS | Polyketide synthase |

| VFPBJ_02530 | 262 | Short_chain_dehyd | Dehydrogenase | |

| VFPBJ_02531 | lcsF | 896 | Zn(II)2Cys6 | Transcription factor |

| VFPBJ_02532 | 110 | DUF4137 | Protein of unknown function | |

| VFPBJ_02533 | lcsD | 569 | AMP-binding | Acyl-AMP ligase |

| VFPBJ_02534 | lcsE | 269 | Thioesterase_1 | Thioesterase |

| VFPBJ_02535 | lcsC | 2190 | ACP, AT, DH, KR, KS | Polyketide synthase |

| VFPBJ_02536 | 240 | Aldedh | Aldehyde dehydrogenase | |

| VFPBJ_02537 | 400 | adh_short | Short-chain dehydrogenase | |

| VFPBJ_02538 | 545 | MFS_1 | Major facilitator superfamily transporter |

Genetic regulation within the cluster is complex, involving multiple transcription factors. The gene lcsF, a putative transcription factor, has been shown to positively regulate the production of leucinostatins A and B. nih.govresearchgate.net Overexpression of lcsF resulted in a 1.5-fold increase in the yield of these compounds. researchgate.netnih.gov Another gene, lcsL, which encodes a putative bZIP transcription factor, is also crucial for the synthesis of leucinostatins. nih.gov Disruption of lcsL led to a significant reduction in the expression of other cluster genes and brought leucinostatin output down to undetectable levels, while its overexpression increased both gene expression and product yield. nih.gov

The integration of genome mining and comparative genomics provides a powerful strategy for identifying and characterizing novel biosynthetic gene clusters. frontiersin.org By comparing the genomes of producing and non-producing strains, researchers can pinpoint unique gene sets responsible for the synthesis of specific secondary metabolites. frontiersin.org This approach was validated in the study of P. lilacinum, where the comparison with other fungi was key to defining the boundaries and specific genes of the lcs cluster. nih.govplos.org

Molecular Mechanism of Action of Leucinostatin B

Mitochondrial Targeting and Energetic Disruption

Leucinostatin (B1674795) B has been shown to target mitochondria within cells, affecting key processes related to energy production d-nb.infonih.govmdpi.comresearchgate.netnih.govresearchgate.net. This targeting leads to significant disruption of mitochondrial function.

Uncoupling of Oxidative Phosphorylation

At certain concentrations, leucinostatins, including Leucinostatin B, can act as uncouplers of oxidative phosphorylation in mitochondria amanote.comnih.govdntb.gov.uanih.gov. This means they can dissipate the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. While at lower concentrations they inhibit state 3 respiration and ATPase activity, at higher concentrations, they can induce uncoupling, potentially through a protonophoric action nih.gov. This uncoupling effect has also been observed in spinach chloroplasts, where leucinostatin behaved solely as an uncoupler at the tested concentrations, stimulating basal and coupled photosynthetic electron transport while inhibiting photophosphorylation core.ac.uk.

Direct Inhibition of Mitochondrial ATP Synthase Activity

A key mechanism by which this compound disrupts mitochondrial function is through the direct inhibition of mitochondrial ATP synthase (F0F1-ATPase) activity d-nb.infonih.govnih.govacs.orgasm.org. Leucinostatins are reported to bind to the F0 portion of ATP synthase, which is embedded in the mitochondrial membrane nih.govasm.org. This binding inhibits the enzyme's ability to synthesize ATP d-nb.infonih.govnih.govnih.govacs.org. Studies have suggested that the binding site of leucinostatins is located at or near that of other inhibitors like venturicidin (B1172611) nih.gov. Leucinostatin A, a related compound, has been shown to specifically target mitochondrial ATP synthase, inhibiting ATP synthesis by human, bovine, and yeast enzymes in the nanomolar range nih.govresearchgate.net. This inhibition is thought to involve interaction with subunit c of mitochondrial ATP synthase, potentially by binding the essential carboxylate of Glu59 d-nb.infonih.gov. However, leucinostatins have not been found to inhibit the activity of the isolated F1 part of the ATPase d-nb.infonih.gov.

Cellular Membrane Interactions and Permeabilization

Beyond mitochondrial targeting, this compound also interacts with cellular membranes, influencing their integrity and dynamics nih.govnih.govnih.govresearchgate.net.

Interaction with Biological Membranes and Phospholipid Liposomes

This compound, being a hydrophobic peptide, tends to interact with cell membranes nih.gov. Studies using artificial membrane systems, such as phospholipid liposomes, have provided insights into these interactions nih.govnih.govresearchgate.net. Leucinostatin has been shown to interact with liposomes composed of phospholipids (B1166683) and cholesterol nih.gov. The sensitivity of liposomes to leucinostatin was found to be enhanced as the cholesterol level decreased, suggesting a role for membrane lipid composition in the interaction nih.gov. The possible involvement of membrane lipids in the mechanism of action of leucinostatin is suggested by its action on liposomes nih.gov.

Impact on Membrane Integrity and Dynamics

The interaction of this compound with biological membranes can lead to changes in membrane integrity and dynamics nih.govnih.govresearchgate.net. Leucinostatin has been shown to cause membrane damage in various cell types, including murine leukemic cells and mouse erythrocytes nih.gov. In model liposomes, leucinostatin A, a closely related compound, has been observed to undergo concentration-dependent self-aggregation within the lipid bilayer, affecting lipid phase transition and membrane fluidity, and potentially causing membrane pore formation nih.govnih.gov. Such pore formation could allow small hydrophilic molecules to cross the membrane and potentially lead to leakage nih.gov. While some studies suggest membrane damage and lysis nih.govnih.gov, others indicate that leucinostatins can pass through the cytoplasmic membrane without necessarily lysing cells, particularly in the context of targeting intracellular organelles like mitochondria in parasites d-nb.infonih.govresearchgate.net. The destabilization of the inner mitochondrial membrane has been identified as a main site of action for natural and synthetic leucinostatins in some protozoan parasites nih.govmdpi.comresearchgate.net.

Mechanism of Cytoplasmic Membrane Passage in Parasitic Cells (e.g., Plasmodium falciparum)

Studies investigating the mechanism by which leucinostatins enter parasitic cells, such as Plasmodium falciparum, suggest that they pass through the cytoplasmic membrane without causing cell lysis. nih.govresearchgate.netd-nb.info Research utilizing fluorescence-labeled this compound derivatives incubated with intact P. falciparum gametocytes has shown that these compounds colocalize with mitochondria inside the parasites. nih.govresearchgate.netd-nb.info This observation indicates that leucinostatins are able to traverse the parasite's cytoplasmic membrane to reach intracellular targets, specifically the mitochondria. nih.govresearchgate.netd-nb.info While the precise transporters or mechanisms facilitating this membrane passage have not been fully detailed in the provided search results, the evidence suggests an entry route that does not involve membrane disruption, allowing the compound to exert its effects intracellularly. nih.govresearchgate.netd-nb.info

Intracellular Signaling Pathway Modulation

This compound is known to modulate several intracellular signaling pathways, contributing to its biological effects.

Inhibition of mTORC1 Signaling Pathways

A significant finding regarding the mechanism of action of this compound is its rapid inhibition of mTORC1 signaling. nih.govnih.govresearchgate.netacs.orgresearchgate.net This effect has been observed in leucinostatin-sensitive triple-negative breast cancer (TNBC) cell lines, but not in resistant cells, highlighting a potential basis for its selective activity. nih.govnih.govresearchgate.netresearchgate.net mTORC1 is a key complex involved in regulating cell growth, proliferation, protein synthesis, and other cellular processes in response to various environmental cues, including nutrients, energy levels, and growth factors. mdpi.comsochob.cl Inhibition of mTORC1 by this compound disrupts these essential cellular functions. nih.govnih.govresearchgate.netresearchgate.net

Relationship between ATP Synthase Inhibition and mTORC1 Modulation

Research indicates a close relationship between the inhibition of ATP synthase by leucinostatins and their effect on mTORC1 signaling. nih.govnih.govresearchgate.netresearchgate.net Leucinostatins have been shown to repress mitochondrial respiration through the inhibition of ATP synthase. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Studies have demonstrated that the inhibition of both mTORC1 signaling and the selective activity in certain cell lines (such as the luminal androgen receptor subtype of TNBC) are recapitulated by oligomycin (B223565), another known inhibitor of ATP synthase. nih.govnih.govresearchgate.netresearchgate.net This suggests that the inhibition of ATP synthase by this compound is sufficient to selectively impede mTORC1 signaling and inhibit the growth of sensitive cells. nih.govnih.govresearchgate.netresearchgate.net This link highlights how the impact of this compound on cellular energy production via ATP synthase inhibition can directly influence critical signaling pathways like mTORC1.

Impact on Acidocalcisome Alkalinization and Calcium Homeostasis in Protozoa (L. infantum)

While the provided search results specifically mention the impact on acidocalcisome alkalinization and calcium homeostasis in Leishmania (L.) infantum in the context of other compounds (licarin A derivatives and gibbilimbol B inspired amides) acs.orgnih.govresearchgate.net, they also reference prior work suggesting that the mechanism of action of leucinostatins against related kinetoplastids like Trypanosoma brucei may involve targeting ATP synthetase and/or Ca2+ and pH homeostasis. researchgate.net Acidocalcisomes are acidic organelles in protozoa that serve as important calcium storage sites and are involved in maintaining calcium homeostasis. researchgate.netnih.gov Alkalinization of these organelles can lead to the release of stored calcium into the cytoplasm, potentially disrupting cellular processes. nih.govresearchgate.netnih.gov Although direct experimental data on this compound's effect on acidocalcisomes and calcium homeostasis in L. infantum was not explicitly detailed in the search results, the referenced work on related parasites and compounds with similar proposed mechanisms suggests this as a potential area of impact for leucinostatins. researchgate.net

Data Table: Potential Impact on Calcium Homeostasis (Based on related compounds)

| Compound Class | Organism | Observed Effect on Acidocalcisomes/Calcium Homeostasis | Source Type |

| Licarin A derivatives | L. infantum | Increased cytosolic Ca2+ levels, acidocalcisome alkalinization. nih.gov | Research Paper |

| Gibbilimbol B amides | L. infantum | Strong alkalinization of acidocalcisomes, increased intracellular Ca2+. acs.org | Research Paper |

| Leucinostatins (proposed) | T. brucei | May involve targeting Ca2+ and pH homeostasis. researchgate.net | Research Paper |

Molecular Basis of Selective Cytotoxicity in Specific Cell Lines (e.g., TNBC)

This compound exhibits selective cytotoxicity towards certain cell lines, particularly those representing the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC). nih.govnih.govresearchgate.net This selectivity is closely linked to its molecular mechanism of action, specifically the inhibition of mTORC1 signaling and the upstream inhibition of ATP synthase. nih.govnih.govresearchgate.netresearchgate.net

In sensitive TNBC cell lines, this compound rapidly inhibits mTORC1 signaling, an effect not observed in resistant cell lines. nih.govnih.govresearchgate.netresearchgate.net As discussed, this inhibition is mediated by the repression of mitochondrial respiration through ATP synthase inhibition. nih.govnih.govresearchgate.netresearchgate.net The observation that oligomycin, an ATP synthase inhibitor, recapitulates the selective mTORC1 inhibition and growth inhibition in LAR subtype cells further supports this mechanism as the basis for selectivity. nih.govnih.govresearchgate.netresearchgate.net This suggests that LAR subtype TNBC cells may be particularly vulnerable to the disruption of mitochondrial energy production and the subsequent inhibition of mTORC1 signaling by compounds like this compound. nih.govnih.govresearchgate.netresearchgate.net The precise reasons for this differential sensitivity in LAR subtype cells compared to other TNBC subtypes or non-cancerous cells require further investigation, but the core mechanism involving ATP synthase and mTORC1 appears central to the observed selectivity. nih.govnih.govresearchgate.net

Biological Activities and Research Paradigms of Leucinostatin B Analogues and Derivatives

Antimicrobial Spectrum and Efficacy Studies

Leucinostatins, including leucinostatin (B1674795) B, have demonstrated activity against a variety of microorganisms, encompassing both bacteria and fungi.

Gram-Positive Bacteria Inhibition

Leucinostatins A, B, C, and D have shown moderate activity against Gram-positive bacteria. researchgate.netmdpi.com The reported Minimal Inhibitory Concentrations (MICs) for leucinostatins against Gram-positive bacteria range from 2.5 to 100 μM. nih.gov

Antifungal Activities Against Filamentous Fungi and Yeasts

Leucinostatins A, B, C, and D are active against yeasts, including pathogenic and nonpathogenic strains, and filamentous fungi. researchgate.netmdpi.com MICs for leucinostatins against fungi have been reported between 10 and 25 μM. nih.gov Leucinostatins A and B have also shown antagonistic effects against the oomycete Phytophthora. researchgate.netresearchgate.net Furthermore, bioassays have indicated that leucinostatins and P. lilacinum can inhibit the growth of Phytophthora infestans and P. capsici. plos.orgresearchgate.net

Antiparasitic and Antiprotozoal Research

Research has also focused on the activity of leucinostatins against protozoan parasites, particularly Trypanosoma cruzi.

Activity Against Trypanosoma cruzi (Chagas Disease)

Leucinostatins have been identified as potent inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. nih.govacs.orgresearchgate.net Specifically, leucinostatins A, B, F, NPDG C, and NPDG D have shown potent activity against the intracellular amastigote form of the parasite. nih.govacs.orgresearchgate.net

In Vitro Efficacy and In Vivo Activity in Murine Models

Leucinostatin B has demonstrated activity against T. cruzi in vitro, with studies showing that the majority of parasites appeared to be cleared from host cells using in vitro assays in luminescent parasite strains like Brazil-luc and CL-luc. nih.govresearchgate.net In vitro studies utilizing microscopy-based high-throughput phenotypic screening identified leucinostatins as inhibitors of T. cruzi. nih.govacs.orgresearchgate.net

Beyond in vitro studies, this compound has also shown in vivo suppression of T. cruzi in a mouse model of Chagas disease. nih.govacs.orgresearchgate.netresearchgate.net In one study, CL-luc T. cruzi-infected mice treated with this compound showed reduced parasite growth in a bioluminescent model of infection. nih.govacs.orgresearchgate.net

Inhibition of Intracellular Amastigote Replication

Several leucinostatins, including A, B, F, NPDG C, and NPDG D, have been identified as potent inhibitors of the intracellular amastigote form of T. cruzi. nih.govacs.orgresearchgate.net A representative compound, this compound, demonstrated activity against T. cruzi in vitro by inhibiting its replication within host cells. nih.govresearchgate.netresearchgate.net Microscopy imaging of DAPI-stained host cells and parasites has been used to quantify the number of host cells and intracellular T. cruzi amastigotes, illustrating the inhibitory effect of this compound on parasite replication. nih.govresearchgate.netresearchgate.net

Here is a summary of some research findings on the activity of this compound and its analogues against Trypanosoma cruzi:

| Compound | Activity Against T. cruzi Amastigotes (In Vitro) | In Vivo Activity (Murine Model) | Citation |

| Leucinostatin A | Potent inhibition | Not specified in this context | nih.govacs.orgresearchgate.net |

| This compound | Potent inhibition, inhibits replication | Showed suppression | nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net |

| Leucinostatin F | Potent inhibition | Not specified in this context | nih.govacs.orgresearchgate.net |

| Leucinostatin NPDG C | Potent inhibition | Not specified in this context | nih.govacs.orgresearchgate.net |

| Leucinostatin NPDG D | Potent inhibition | Not specified in this context | nih.govacs.orgresearchgate.net |

Further research is ongoing to explore the potential of leucinostatins and their derivatives as lead compounds for the treatment of Chagas disease. nih.govacs.orgresearchgate.net

Activity Against Trypanosoma brucei (Human African Trypanosomiasis)

Leucinostatins, including Leucinostatin A and B, have shown potent inhibitory effects against Trypanosoma brucei, the parasite that causes Human African Trypanosomiasis (HAT). nih.govacs.orgnih.govresearchgate.net Studies have reported low nanomolar half-maximal inhibitory concentration (IC50) values for Leucinostatin A against T. brucei rhodesiense and T. brucei brucei. nih.gov this compound has also demonstrated in vivo efficacy in acute HAT mouse models, showing curative effects at specific doses. nih.gov

Structure-Activity Relationships of Synthetic Derivatives for Anti-Trypanosomal Potency

Structure-activity relationship (SAR) studies have been conducted to identify modifications to the leucinostatin scaffold that retain or enhance antiprotozoal potency while potentially reducing mammalian toxicity. nih.govresearchgate.net Using Trypanosoma brucei as a model organism, synthetic derivatives of Leucinostatin A have been tested. nih.govresearchgate.net These studies aim to understand how changes in different regions of the molecule affect activity. researchgate.net For instance, modifications to the C-terminus of this compound have been explored, revealing that the size and hydrophobicity of the modification can influence activity against Plasmodium falciparum transmission, suggesting similar principles may apply to trypanosomal activity. d-nb.infonih.gov Research indicates that efficient antiprotozoal activity of this class of compounds may be mediated by the energetic uncoupling of negatively charged membranes. acs.org

Studies on Resistance Development to Leucinostatin Derivatives

Studies investigating the potential for resistance development in Trypanosoma brucei to synthetic leucinostatin derivatives have been conducted. Long-term sublethal exposure of T. brucei over numerous passages and siRNA screening of a large number of mutants have shown no signs of resistance development to certain synthetic leucinostatin derivatives. nih.govresearchgate.net This suggests a potentially high barrier to resistance for these compounds in T. brucei.

Activity Against Plasmodium falciparum (Malaria)

Leucinostatins have also demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. d-nb.infonih.govnih.govnih.govnih.govspringernature.comresearchgate.netresearchgate.netnih.gov Leucinostatin A has been shown to inhibit P. falciparum at nanomolar concentrations. nih.gov

Inhibition of Asexual Erythrocytic and Gametocyte Development

Leucinostatin A has shown inhibitory effects against P. falciparum during its intraerythrocytic development (asexual stage). nih.govnih.govspringernature.comresearchgate.net Studies have demonstrated a dose-dependent inhibition of asexual P. falciparum development with low nanomolar EC50 values. researchgate.net Furthermore, leucinostatin A has been reported to almost completely limit the development of gametocytes, the sexual stage of the parasite responsible for transmission to mosquitoes. nih.govspringernature.comresearchgate.net

Blocking Malaria Transmission in Mosquito Vectors

Leucinostatins have been found to effectively block the transmission of Plasmodium falciparum to mosquitoes. d-nb.infonih.govnih.govnih.govspringernature.comresearchgate.netnih.govresearchgate.net Extracts containing leucinostatins from Purpureocillium lilacinum have been shown to reduce P. falciparum oocysts in the midguts of Anopheles gambiae mosquitoes after contact exposure. nih.govnih.govnih.govresearchgate.net Leucinostatin A, specifically, has demonstrated potent transmission-blocking activity, significantly reducing mosquito infection prevalence and the number of sporozoites in mosquito salivary glands. nih.govspringernature.comresearchgate.netbiomedcentral.com This transmission-blocking activity has been observed at very low concentrations and has been shown to be dose-dependent. nih.govresearchgate.net

Mitochondrial Targeting within Plasmodium Parasites

Research indicates that leucinostatins target the mitochondria within Plasmodium falciparum parasites. d-nb.infonih.govresearchgate.netnih.govacs.org Fluorescence-labeled leucinostatins have been observed to colocalize with mitochondria inside intact P. falciparum gametocytes. d-nb.infonih.govresearchgate.net This mitochondrial targeting is believed to be a key aspect of their mechanism of action against the parasite. d-nb.infonih.govresearchgate.netnih.gov Leucinostatins have been shown to repress mitochondrial respiration through the inhibition of ATP synthase, a mechanism also observed with compounds like oligomycin (B223565). acs.orgacs.org This targeting of mitochondria contributes to their inhibitory effects on parasite development and transmission. d-nb.infonih.govresearchgate.netnih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 6450280 |

| Leucinostatin A | 5477807 |

| Leucinostatin C | 6450026 |

| Leucinostatin D | 6450508 |

| Leucinostatin H | 6450521 |

| Leucinostatin F | Not found |

| Leucinostatin NPDG C | Not found |

| Leucinostatin NPDG D | Not found |

| Oligomycin A | Not found |

| Atovaquone | 74168 |

| Primaquine | 4908 |

| Artemisinin | 6430550 |

| Methylene blue | 6091 |

| Artesunate | 6917032 |

| Sulfadoxine | 5340 |

| Benznidazole | 31518 |

| Lefleuganan (B10860345) | Not found |

Data Tables

Activity Against Leishmania Species (L. donovani, L. infantum)

Leucinostatins have demonstrated antiparasitic activity, including against Leishmania species researchgate.nettandfonline.com. Studies have investigated the activity of leucinostatin A and its derivatives against Trypanosoma brucei rhodesiense and their cytotoxicity against L6 cells nih.gov. While this compound itself showed curative effects in an acute mouse model of Trypanosoma brucei, leucinostatin A did not show the same efficacy at the tested dose nih.gov.

Research inspired by natural products like gibbilimbol B has led to the synthesis of amide derivatives that show activity against Leishmania (L.) infantum acs.org. For instance, certain amide compounds demonstrated potent activity against intracellular amastigotes of L. (L.) infantum with EC50 values in the low micromolar range, while exhibiting low toxicity to mammalian host cells acs.org. One such compound, N-(2-ethylhexyl)-4-(tert-butyl)benzamide, showed an EC50 of 5.1 μM against amastigotes, comparable in potency to the standard drug miltefosine (B1683995) (EC50 = 6.5 μM) acs.org. The mechanism of action for some of these amide derivatives against L. (L.) infantum involves the induction of intracellular Ca2+ levels and a reduction in reactive oxygen species (ROS) levels, although the specific pathways can vary between compounds researchgate.net.

| Compound | EC50 against L. (L.) infantum Amastigotes (μM) | CC50 against Mammalian Cells (μM) |

| N-(2-ethylhexyl)-4-chlorobenzamide (9) | 12.7 | > 200 |

| N-(2-ethylhexyl)-4-nitrobenzamide (10) | 12.2 | > 200 |

| N-(2-ethylhexyl)-4-(tert-butyl)benzamide (12) | 5.1 | > 200 |

| Gibbilimbol B | 95.1 | Not specified |

| Miltefosine (Standard Drug) | 6.5 | Not specified |

Data compiled from acs.org.

Nucleoside analogues have also been explored for their activity against Leishmania donovani and Leishmania infantum, with some modified nucleosides showing potent activity mdpi.com.

Anticancer and Antiproliferative Investigations

Leucinostatins have been investigated for their anticancer and antiproliferative effects nih.govresearchgate.net.

Selective Cytostatic Activity in Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer (TNBC) Cells

Leucinostatins, including this compound, have shown selective cytostatic activities in cell lines representing the luminal androgen receptor (LAR) subtype of triple negative breast cancer (TNBC), such as MDA-MB-453 and SUM185PE cells nih.govnih.gov. TNBC is a heterogeneous group of breast cancers that lack estrogen receptors (ER), progesterone (B1679170) receptors (PR), and HER2 amplification nih.govbcrf.orgoncotarget.com. The LAR subtype of TNBC is characterized by the expression of the androgen receptor (AR) bcrf.orgoncotarget.com.

Further investigation into the mechanism of action of this compound (5) revealed that this fungal metabolite rapidly inhibits mTORC1 signaling in leucinostatin-sensitive TNBC cell lines nih.govnih.gov. Leucinostatins are known to repress mitochondrial respiration through the inhibition of ATP synthase nih.govnih.gov. Studies have demonstrated that the inhibition of ATP synthase by either this compound or oligomycin is sufficient to selectively impede mTORC1 signaling and inhibit the growth of LAR subtype cells nih.govnih.gov.

Modulation of Tumor-Stroma Interaction

Targeting the tumor microenvironment, specifically the interaction between tumor cells and stromal cells, is an attractive strategy for cancer treatment researchgate.netnih.govsci-hub.se. Tumor tissue consists of tumor cells and stroma, with the stroma containing normal cells like fibroblasts sci-hub.se. Crosstalk between tumor and stromal cells, often mediated by secreted factors such as insulin-like growth factor-I (IGF-I) from stromal cells, contributes to tumor cell proliferation and metastasis researchgate.netnih.govsci-hub.se.

Leucinostatins, including leucinostatin A and B, have been identified as compounds that can modulate tumor-stroma interactions researchgate.netnih.govsci-hub.se. Leucinostatin A, for example, has been shown to inhibit the growth of human prostate cancer DU-145 cells more strongly when cocultured with prostate stromal cells (PrSC) than when the cancer cells are cultured alone researchgate.netnih.gov. This effect is linked to leucinostatin A specifically inhibiting IGF-I expression in PrSC without affecting the expression of other IGF axis molecules researchgate.netnih.gov. This suggests that leucinostatin A selectively acts on a particular interaction between tumor and stromal cells niph.go.jp.

Impact on Tumor Cell Proliferation and Apoptosis Induction

Leucinostatins have demonstrated effects on tumor cell proliferation and the induction of apoptosis researchgate.netmdpi.comdntb.gov.ua. Leucinostatin A has been reported to reduce the proliferation of prostate cancer cell growth by targeting insulin-like growth factor-I (IGF-I) in prostate stromal cells researchgate.net.

Mitochondrial inhibitors, including leucinostatin A and oligomycin, have shown preferential cytotoxicity to nutrient-deprived cancer cells compared to nutrient-sufficient cells niph.go.jp. These inhibitors significantly increased the percentage of early and late apoptotic cells under nutrient-deprived conditions niph.go.jp. While the mechanism of action of leucinostatins is not fully understood, their ability to inhibit mitochondrial function, particularly membrane transport, has been revealed researchgate.net.

Nematicidal and Phytotoxic Effects

Leucinostatins also exhibit nematicidal and phytotoxic properties nih.govmdpi.comresearchgate.net.

Inhibition of Plant-Parasitic Nematodes (e.g., Meloidogyne javanica, N. aberrans)

Leucinostatins have shown activity against plant-parasitic nematodes mdpi.com. Paecilomyces lilacinus, a fungus that produces leucinostatins, is known to disrupt the lipid and chitin (B13524) layers of nematode eggshells and produces secondary metabolites with nematicidal activity researchgate.net.

Leucinostatins have higher activity against nematodes with an LD50 of 10 mg/L mdpi.com. Studies have investigated the nematicidal potential of various compounds, including plant extracts and synthetic derivatives, against root-knot nematodes like Meloidogyne javanica and the false root-knot nematode Nacobbus aberrans researchgate.netmdpi.combiorxiv.orgfrontiersin.orgplantprotection.pl. While these studies highlight the potential of various natural and synthetic compounds for nematode control, specific detailed data on the activity of this compound or its direct analogues against Meloidogyne javanica or Nacobbus aberrans in the provided search results are limited to general mentions of leucinostatins having nematicidal activity mdpi.comresearchgate.net. Research on other natural products and synthetic molecules has shown significant mortality rates against M. javanica and N. aberrans under in vitro conditions researchgate.netmdpi.combiorxiv.orgfrontiersin.org.

| Compound/Extract | Target Nematode | Concentration | Effect |

| Leucinostatins | Nematodes | LD50 of 10 mg/L | High activity mdpi.com |

| Ethyl acetate (B1210297) extract of moringa leaves | Nacobbus aberrans s.l. | 10 mg/mL | 100% J2 mortality at 24 h frontiersin.org |

| 2,4-dihydroxybenzoic acid | Meloidogyne javanica | 1% | LC50: 0.77 researchgate.net |

| Cinnamic acid | Meloidogyne javanica | Not specified | 100% mortality researchgate.net |

| AGAz-3 (synthetic phenyl azide (B81097) derivative) | Nacobbus aberrans | 500 µg/mL | LC50: 52.7 µg/mL mdpi.com |

Data compiled from various sources, showing examples of nematicidal activity.

Leucinostatins also have inhibitory effects on plant parasitic oomycetes (Phytophthora spp.) mdpi.comresearchgate.net.

Inhibition of Oomycetes (e.g., Phytophthora infestans, P. capsici)

Leucinostatins A and B have demonstrated antagonistic effects against oomycetes, including significant plant pathogens such as Phytophthora infestans and Phytophthora capsici researchgate.netnih.govplos.orgresearchgate.net. P. infestans is notorious as the causative agent of potato and tomato late blight, a disease responsible for substantial global crop losses nih.govmdpi.commdpi.com. Research has shown that Purpureocillium lilacinum, the producer of leucinostatins, can inhibit the growth of P. infestans and P. capsici researchgate.netnih.govplos.orgresearchgate.net. Bioassays involving co-cultivation of P. infestans and P. capsici with wild-type P. lilacinum have demonstrated this inhibitory effect researchgate.net. Studies have also explored the role of the leucinostatin biosynthesis gene cluster in this activity nih.govresearchgate.net.

Phytotoxicity Mechanisms and Agricultural Biocontrol Applications

Leucinostatins, including this compound, have been reported to exhibit phytotoxic properties mdpi.comnih.govresearchgate.netmurdoch.edu.au. This phytotoxicity is linked to the production of leucinostatin by Purpureocillium lilacinum murdoch.edu.au. While their phytotoxic nature exists, leucinostatins and their producing fungus P. lilacinum are also being investigated for their potential in agricultural biocontrol researchgate.netmdpi.comnih.govagscientific.comresearchgate.net. P. lilacinum is a well-known biocontrol agent, particularly against plant parasitic nematodes researchgate.netnih.govresearchgate.netmurdoch.edu.au. The fungus employs various mechanisms for biocontrol, including the production of antibiotics like leucinostatins, extracellular enzymes, and toxic metabolites murdoch.edu.au. Leucinostatins A and B, specifically, have shown strong mortality and inhibited nematode reproduction in studies researchgate.net. The antagonistic activity of P. lilacinum against various pests and pathogens, mediated by secondary metabolites like leucinostatins, highlights its potential in sustainable agriculture researchgate.netnih.govresearchgate.net.

Other Reported Biological Activities

Beyond their effects on oomycetes and their role in biocontrol, leucinostatins, including this compound, have other reported biological activities.

Regulation of Insulin-like Growth Factor I

Leucinostatin A has been shown to inhibit the growth of prostate cancer cells by reducing the expression of insulin-like growth factor I (IGF-I) in prostate stromal cells bioaustralis.comnih.govnih.govresearchgate.netdntb.gov.uabikaken.or.jp. Research using in vitro co-culture systems of human prostate cancer cells and prostate stromal cells demonstrated that leucinostatins could inhibit tumor growth by modulating tumor-stromal cell interactions nih.govresearchgate.net. Specifically, leucinostatin A was found to significantly suppress tumor growth in nude mice when cancer cells were co-inoculated with prostate stromal cells, an effect not observed against cancer cells alone nih.govresearchgate.net. RT-PCR experiments indicated that leucinostatin A specifically inhibited IGF-I expression in prostate stromal cells nih.govresearchgate.net.